![molecular formula C20H25ClN2O5S2 B2644247 Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330149-51-3](/img/structure/B2644247.png)
Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring and the sulfur in the thieno ring would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring systems. For example, the presence of the polar sulfonyl and carboxylate ester groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Organophosphate Metabolite Studies
Studies have been conducted on the metabolites of organophosphate (OP) pesticides, which may involve compounds structurally similar or related to Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. For instance, research analyzing hydroxylated organic metabolites in the urine samples of pregnant women in areas of intense agricultural activity has been carried out to assess the burden of OP pesticides. The study identified specific metabolites like 2-Diethylamino-6-methylpyrimidin-4-ol and 4-Nitrophenol, among others, and discussed their concentrations and associations with dietary habits and lifestyle predictors (Bravo et al., 2019).
Skin Sensitization and Risk Assessment
There has been research into skin sensitization risks associated with certain antimicrobial agents used in consumer products, such as desk mats. For instance, a study on 3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (closely related to the compound ) involved a quantitative risk assessment (QRA) to assess the skin sensitization risk posed by the compound. The study provided insights into the importance of conducting assessments of skin sensitization potencies of chemicals before marketing to avoid risks to consumers (Fukushima et al., 2023).
Metabolic Fate and Toxicokinetics
The metabolic fate of certain organophosphate insecticides and their biotransformation pathways have been studied in detail, which might provide a context for understanding the metabolism of complex compounds like this compound. Such research has identified novel metabolic routes and provided insights into the renal elimination profiles of primary products, which can be crucial for understanding the toxicokinetics of similar compounds (Bicker et al., 2005).
Pharmacokinetics and Drug Interaction
Studies on the pharmacokinetics of certain chemicals, like chlorpyrifos, an organophosphorothioate insecticide, can shed light on the absorption, distribution, metabolism, and excretion (ADME) processes relevant to similar compounds. Research involving human volunteers has discussed the absorption of chlorpyrifos and its principal metabolite, providing insights into the potential for accumulation and the suitability of using certain biomarkers for assessing exposure under various conditions (Nolan et al., 1984).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(3-methylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2.ClH/c1-12(2)22-9-8-15-16(11-22)28-19(17(15)20(24)27-3)21-18(23)13-6-5-7-14(10-13)29(4,25)26;/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTAQTVAKWQESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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